molecular formula C26H25N3O6 B11302709 Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11302709
M. Wt: 475.5 g/mol
InChI Key: IAAIUXZSNNOGSR-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and an imidazolidinone core. It is primarily used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the imidazolidinone intermediate.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, converting it to a more reduced form, such as an imidazolidine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted phenyl and furan derivatives.

Scientific Research Applications

Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-({[3-(furan-2-ylmethyl)-1-phenyl-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: This compound lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: The position of the methyl group on the phenyl ring is different, potentially leading to variations in its properties.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O6/c1-3-34-25(32)18-9-11-19(12-10-18)27-23(30)15-22-24(31)29(20-7-4-6-17(2)14-20)26(33)28(22)16-21-8-5-13-35-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

IAAIUXZSNNOGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=CC(=C4)C

Origin of Product

United States

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